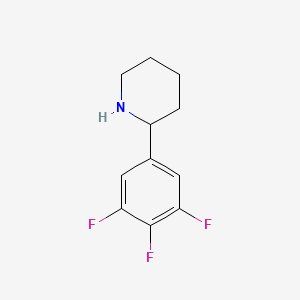

2-(3,4,5-Trifluorophenyl)piperidine

Description

Properties

Molecular Formula |

C11H12F3N |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

2-(3,4,5-trifluorophenyl)piperidine |

InChI |

InChI=1S/C11H12F3N/c12-8-5-7(6-9(13)11(8)14)10-3-1-2-4-15-10/h5-6,10,15H,1-4H2 |

InChI Key |

GBPCBHPPQZDGQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CC(=C(C(=C2)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,4,5 Trifluorophenyl Piperidine and Analogues

Advanced Approaches to Piperidine (B6355638) Ring Construction

The formation of the piperidine core is a fundamental aspect of the synthesis of 2-(3,4,5-trifluorophenyl)piperidine. Modern organic chemistry offers a diverse toolkit for constructing this saturated nitrogen heterocycle, ranging from the hydrogenation of aromatic precursors to complex cyclization cascades.

Catalytic Hydrogenation and Dearomatization Strategies for Piperidine Formation

Catalytic hydrogenation of pyridine (B92270) derivatives is a primary and widely utilized method for synthesizing the piperidine skeleton. nih.govresearchgate.net This approach typically involves the reduction of the aromatic pyridine ring using a hydrogen source in the presence of a metal catalyst. researchgate.net

Recent advancements have focused on developing more efficient and selective catalysts, as well as milder reaction conditions. For instance, heterogeneous cobalt catalysts supported on titanium nanoparticles have demonstrated high efficacy in the acid-free hydrogenation of pyridine derivatives, even in aqueous solutions. nih.gov Similarly, ruthenium and iridium-based catalysts have been employed for the stereoselective hydrogenation of pyridinium (B92312) salts. nih.gov

A notable strategy is the asymmetric reductive transamination of pyridinium salts, which allows for the synthesis of chiral piperidines without the need for a chiral catalyst or hydrogen gas. dicp.ac.cn This method utilizes a chiral primary amine under reducing conditions to induce chirality on the piperidine ring. dicp.ac.cn Electrocatalytic hydrogenation has also emerged as a sustainable alternative, enabling the conversion of pyridines to piperidines at ambient temperature and pressure using a carbon-supported rhodium catalyst. nih.govacs.org

Dearomatization strategies offer another avenue to piperidines, often involving the partial reduction of the pyridine ring to a di- or tetrahydropyridine (B1245486) intermediate, which is then further reduced. nih.govmdpi.com For example, a chemo-enzymatic approach combines the chemical reduction of pyridiniums to tetrahydropyridines with a biocatalytic cascade to achieve stereoselective reduction to piperidines. mdpi.comnih.gov

Table 1: Comparison of Catalytic Systems for Piperidine Synthesis via Hydrogenation

| Catalyst System | Substrate | Key Features | Reference |

| Cobalt nanoparticles on Titanium | Substituted Pyridines | Acid-free, aqueous conditions, good yields and selectivity. | nih.gov |

| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | Asymmetric hydrogenation, outer-sphere mechanism. | nih.gov |

| Rhodium on Carbon | Pyridine | Electrocatalytic, ambient temperature and pressure. | nih.govacs.org |

| Platinum Oxide (PtO2) | Substituted Pyridines | Mild reducing catalyst, requires pressure. | researchgate.net |

| B(C6F5)3 | 2,6-Disubstituted Pyridines | Metal-free transfer hydrogenation, cis-selective. | nih.gov |

Intramolecular Cyclization and Cyclocondensation Reactions in Piperidine Synthesis

Intramolecular cyclization represents a powerful strategy for constructing the piperidine ring, where a linear precursor containing a nitrogen source and a reactive moiety undergoes ring closure. nih.gov These reactions can form either a new C-N or C-C bond to complete the heterocyclic system. nih.gov A variety of methods fall under this category, including metal-catalyzed cyclizations, electrophilic cyclizations, and radical-mediated cyclizations. nih.gov

For example, palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature. organic-chemistry.org Another approach involves the electroreductive cyclization of imines with terminal dihaloalkanes, offering a metal-free alternative. beilstein-journals.org One-pot syntheses from alkyl dihalides and primary amines under microwave irradiation also provide an efficient route to piperidines. organic-chemistry.org

Cyclocondensation reactions, which involve the formation of two new bonds in a single step, are also employed. A classic example is the reaction of primary amines with diols catalyzed by an iridium complex. organic-chemistry.org

Table 2: Examples of Intramolecular Cyclization and Cyclocondensation Reactions

| Reaction Type | Catalyst/Reagent | Precursor Type | Key Features | Reference |

| Intramolecular Hydroamination | [Rh(COD)(DPPB)]BF4 | 1-(3-aminopropyl)vinylarenes | anti-Markovnikov addition, high yield. | organic-chemistry.org |

| Radical Cyclization | Tris(trimethylsilyl)silane | 7-substituted-6-aza-8-bromooct-2-enoates | High diastereoselectivity. | organic-chemistry.org |

| Electroreductive Cyclization | None (Electrochemical) | Imine and terminal dihaloalkane | Metal-free, good yields. | beilstein-journals.org |

| N-heterocyclization | Cp*Ir complex | Primary amines and diols | Good to excellent yields for various ring sizes. | organic-chemistry.org |

| Tandem Reaction | Trifluoroacetic acid, NaBH4 | Halogenated amides | One-pot, mild conditions, no metal catalyst. | nih.gov |

Transition Metal-Catalyzed (e.g., Palladium-mediated) and Photochemical Routes to Substituted Piperidines

Transition metal catalysis plays a pivotal role in the synthesis of substituted piperidines, extending beyond simple hydrogenation. digitellinc.com Palladium catalysts, in particular, are versatile for a range of transformations. For instance, palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes can produce various nitrogen heterocycles, including piperidines. organic-chemistry.org Palladium is also used in the intramolecular trapping of η3-allyl ligands, generated from vinyl iodides and N-tosylhydrazones, with nitrogen nucleophiles. organic-chemistry.org

Nickel-catalyzed [4+2] cycloaddition of 3-azetidinones with alkynes provides an expeditious route to highly substituted 3-piperidones. nih.gov This method is characterized by its broad substrate scope, excellent yields, and high regioselectivity. nih.gov

Photochemical reactions offer unique pathways for piperidine synthesis. acs.org For example, a combination of photoredox, cobaloxime, and amine catalysis can mediate the radical cyclization of aldehydes with pendant alkenes. organic-chemistry.org

Regioselective and Stereoselective Introduction of the 3,4,5-Trifluorophenyl Moiety

Once the piperidine ring is constructed or during its formation, the introduction of the 3,4,5-trifluorophenyl group at the 2-position must be achieved with high control over regioselectivity and, if required, stereoselectivity.

Coupling Reactions for Aryl Group Incorporation onto the Piperidine Scaffold

Palladium-catalyzed cross-coupling reactions are a cornerstone for attaching aryl groups to heterocyclic scaffolds. A notable example is the C(sp3)–H arylation of piperidines. By using a directing group at the C(3) position, a palladium catalyst can selectively functionalize the C(4)–H bond with an aryl iodide, including those with fluorine substituents. acs.org While this specific example demonstrates C-4 arylation, similar principles can be applied for C-2 arylation through appropriate substrate design and catalyst selection.

Another powerful method involves the rhodium-catalyzed asymmetric carbometalation of dihydropyridines with arylboronic acids. snnu.edu.cnacs.org This reductive Heck-type reaction can introduce an aryl group at the 3-position of a tetrahydropyridine intermediate, which can then be reduced to the corresponding 3-arylpiperidine. snnu.edu.cnacs.org This three-step sequence—partial reduction of pyridine, asymmetric carbometalation, and final reduction—provides access to a wide array of enantioenriched 3-substituted piperidines. snnu.edu.cn

Asymmetric Synthesis Approaches for Chiral this compound Stereoisomers

The synthesis of enantiomerically pure this compound is of significant interest. Asymmetric synthesis strategies are employed to control the stereochemistry at the C-2 position. rsc.org

One major approach is the use of chiral catalysts. rsc.org For example, a chiral rhodium complex can catalyze the asymmetric arylation of N-protected piperidines. youtube.com The use of a chiral copper diphosphine complex has been shown to catalyze the addition of Grignard reagents to pyridinium salts, leading to chiral products. youtube.com

Chiral auxiliaries offer another robust method. rsc.org An enantiomerically pure auxiliary attached to the piperidine nitrogen can direct the stereochemical outcome of a subsequent reaction. Kinetic resolution using a chiral base, such as n-BuLi/(+)-sparteine, can effectively separate enantiomers of N-Boc-2-arylpiperidines by selective deprotonation and subsequent reaction of one enantiomer. rsc.org

Chemo-enzymatic methods are also gaining prominence. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined piperidines, offering a sustainable and highly selective route to chiral products. nih.gov

Chemical Derivatization Strategies of 2 3,4,5 Trifluorophenyl Piperidine

Functionalization of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a prime site for functionalization, allowing for the introduction of a diverse array of substituents that can modulate the pharmacological properties of the molecule. The most common strategies for derivatizing the piperidine nitrogen are N-alkylation and N-acylation.

N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through reaction with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base is crucial to avoid the formation of quaternary ammonium (B1175870) salts, which can occur if the newly formed tertiary amine is more nucleophilic than the starting secondary amine. Common bases include potassium carbonate or diisopropylethylamine (DIPEA). Another powerful method for N-alkylation is reductive amination, which involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is particularly useful for introducing more complex alkyl groups.

N-Acylation: This strategy introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the generated acid. N-acylation can significantly alter the electronic properties of the nitrogen atom, influencing its basicity and hydrogen bonding capacity.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, K₂CO₃ | N-Alkylpiperidine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkylpiperidine |

| N-Acylation | Acyl chloride, Et₃N | N-Acylpiperidine |

Directed Modifications on the 3,4,5-Trifluorophenyl Ring System

The 3,4,5-trifluorophenyl ring presents a unique set of opportunities for chemical modification. The strong electron-withdrawing nature of the fluorine atoms makes the ring susceptible to certain types of reactions while deactivating it towards others.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the trifluorophenyl ring makes it a good candidate for nucleophilic aromatic substitution. sigmaaldrich.comnih.govnih.gov A strong nucleophile can displace one of the fluorine atoms, particularly the one at the 4-position, which is para to the piperidine substituent and activated by the other two fluorine atoms. This allows for the introduction of various functional groups, such as alkoxides, amines, or thiols. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Directed Ortho-Metalation (DoM): While the fluorine atoms are deactivating, the piperidine nitrogen can act as a directed metalation group (DMG). nih.govnih.govorgsyn.orgnih.gov By treating the N-protected piperidine with a strong organolithium base such as n-butyllithium or s-butyllithium at low temperatures, it is possible to selectively deprotonate the ortho-position (C2 or C6) of the phenyl ring. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce substituents like halogens, carbonyl groups, or silyl (B83357) groups. The N-protecting group on the piperidine is crucial for this strategy to prevent the base from reacting with the N-H proton.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions offer powerful tools for modifying the trifluorophenyl ring, assuming a suitable handle (like a bromine or iodine atom) is present or can be introduced.

Suzuki-Miyaura Coupling: If a bromo- or iodo-substituted trifluorophenylpiperidine is available, a Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds. xjtu.edu.cngoogle.comnih.govresearchgate.net This reaction uses a palladium catalyst and a base to couple the aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This would be a viable strategy to introduce an amino group or a substituted amine onto the trifluorophenyl ring of a halogenated precursor.

| Modification Strategy | Key Reagents | Type of Bond Formed |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe, R₂NH) | C-O, C-N, C-S |

| Directed Ortho-Metalation | n-BuLi, Electrophile | C-C, C-Halogen |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid | C-C |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | C-N |

Strategic Introduction of Linkers and Bridging Moieties for Structural Diversification

To explore larger chemical space and develop molecules with specific properties, such as bivalent ligands or compounds with altered pharmacokinetic profiles, linkers and bridging moieties can be introduced.

The functionalization strategies described above for both the piperidine nitrogen and the trifluorophenyl ring can be adapted to introduce linkers. For instance, N-alkylation or N-acylation can be performed with bifunctional reagents that contain a reactive group at the other end of a linker chain. Similarly, a linker can be attached to the trifluorophenyl ring via SNAr or cross-coupling reactions.

Furthermore, intramolecular reactions can be used to create bridged piperidine structures. For example, if a substituent with a reactive functional group is introduced onto the piperidine nitrogen, and another reactive group is present on the phenyl ring, an intramolecular cyclization could lead to a rigid, bridged scaffold. These conformationally constrained analogs can provide valuable insights into the bioactive conformation of the molecule.

Derivatization Techniques for Enhanced Analytical Detection and Characterization

The analysis of 2-(3,4,5-Trifluorophenyl)piperidine and its derivatives often relies on chromatographic techniques coupled with mass spectrometry. Derivatization can be employed to improve the analytical performance of these methods.

Mass Spectrometry Derivatization for Ionization Enhancement

The efficiency of ionization in mass spectrometry, particularly with electrospray ionization (ESI), is highly dependent on the analyte's ability to acquire a charge. While the piperidine nitrogen is basic and can be protonated in positive ion mode, derivatization can further enhance the signal.

For instance, derivatizing the secondary amine with a reagent that introduces a permanently charged quaternary ammonium group or a readily ionizable group can significantly increase the ESI response. The presence of multiple fluorine atoms in the trifluorophenyl ring can decrease the basicity of the piperidine nitrogen, making derivatization for enhanced ionization particularly beneficial. Additionally, for analytes that are difficult to ionize, derivatization can introduce a tag that is easily fragmented in a predictable manner during tandem mass spectrometry (MS/MS), aiding in structural elucidation.

Chromatographic Derivatization for Improved Separation and Detection

In gas chromatography (GC), derivatization is often necessary for polar and non-volatile compounds like secondary amines. Acylation or silylation of the piperidine nitrogen can increase the volatility and thermal stability of the analyte, leading to better peak shapes and improved separation. The introduction of fluorinated acyl groups, for example, by reaction with trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), can also enhance detection by electron capture detection (ECD).

In high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or a fluorophore to the molecule, allowing for sensitive detection by UV-Vis or fluorescence detectors, respectively. This is particularly useful if the parent compound has a poor chromophore. For example, reacting the piperidine nitrogen with dansyl chloride or a similar reagent introduces a highly fluorescent tag. Derivatization can also alter the polarity of the analyte, which can be used to improve chromatographic retention and resolution on a given stationary phase.

| Analytical Technique | Derivatization Goal | Example Reagent |

| Mass Spectrometry (ESI) | Ionization Enhancement | Reagents forming quaternary amines |

| Gas Chromatography (GC) | Increase Volatility & Detectability | Trifluoroacetic anhydride (TFAA) |

| High-Performance Liquid Chromatography (HPLC) | Enhance UV/Fluorescence Detection | Dansyl chloride |

Structure Activity Relationship Sar Studies of 2 3,4,5 Trifluorophenyl Piperidine Derivatives

Elucidation of Essential Pharmacophoric Features within the 2-(3,4,5-Trifluorophenyl)piperidine Scaffold

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. For the this compound scaffold, the key pharmacophoric features generally include a hydrophobic aromatic region, a hydrogen bond acceptor, and a positively ionizable group. nih.gov

The 2-phenylpiperidine (B1215205) framework itself is a well-established scaffold in medicinal chemistry, known to interact with a variety of receptors in the central nervous system (CNS). gu.senih.gov The fundamental components of this pharmacophore are:

Aromatic Ring (R): The phenyl group typically engages in hydrophobic or pi-stacking interactions within the receptor's binding pocket. The trifluorosubstitution on this ring significantly modulates its electronic properties and potential for specific interactions.

Piperidine (B6355638) Ring: This saturated heterocycle serves as a versatile scaffold. The nitrogen atom within the piperidine ring is basic and is typically protonated at physiological pH, forming a crucial cationic center that can engage in ionic interactions with acidic residues in the receptor binding site.

Hydrogen Bond Acceptor/Donor: The nitrogen atom of the piperidine ring can also act as a hydrogen bond acceptor.

Pharmacophore models for related phenylpiperidine and phenylpiperazine derivatives often highlight the importance of these core features for affinity to targets like dopamine (B1211576) and serotonin (B10506) receptors. gu.se A generalized pharmacophore model for a related series of inhibitors identified two aromatic rings and one hydrogen bond acceptor as crucial for activity. nih.gov The spatial arrangement and electronic nature of these features are critical for potent and selective receptor engagement.

Systematic Analysis of Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be finely tuned by strategic placement of substituents on both the phenyl and piperidine rings.

Influence of Fluoro-Substitution Pattern on Receptor Binding and Efficacy

The substitution of fluorine atoms on the phenyl ring has a profound impact on the molecule's physicochemical properties, including lipophilicity, metabolic stability, and conformational preferences. chapman.edu The position of the fluorine atoms can dramatically alter binding affinity and functional activity at various receptors.

In a study of fluorinated cannabinoid type 2 receptor ligands, it was observed that the introduction of fluorine to the phenyl ring had a minor impact on CB2 receptor binding affinity. nih.gov However, for aminergic G protein-coupled receptors, changing the fluorine position can lead to significant differences in potency, in some cases up to a 1300-fold change. nih.gov For instance, in a series of phenethanone piperazine (B1678402) derivatives, a para-fluoro isomer exhibited higher 5-HT2a binding affinity than the ortho-fluoro isomer, while meta-substitutions were not well-tolerated. nih.gov This suggests that the electronic effects and potential for specific interactions, such as halogen bonds, are highly dependent on the substitution pattern. The trifluorination at the 3, 4, and 5 positions of the phenyl ring in this compound creates a unique electronic environment that can influence its interaction with receptor binding sites.

Table 1: Illustrative Impact of Phenyl Ring Fluorination on Receptor Affinity of Phenylpiperazine Analogs for the Dopamine D3 Receptor

| Compound | Substitution Pattern | D3 Receptor Affinity (Ki, nM) |

| Analog A | 4-Fluoro | 1.4 |

| Analog B | 2-Fluoro | 15.2 |

| Analog C | 3-Fluoro | 25.8 |

This table is illustrative and based on data for fluorinated N-phenylpiperazine analogs to demonstrate the principle of positional influence of fluorine. Specific data for this compound was not available.

Role of Piperidine Ring Substitutions and Conformation on Activity

Modifications to the piperidine ring are a common strategy to modulate the pharmacological profile of 2-phenylpiperidine derivatives. Substituents on the piperidine ring can influence the molecule's conformation, basicity of the nitrogen atom, and introduce new points of interaction with the target receptor.

Studies on related phenylpiperidine derivatives have shown that the incorporation of a second ring system adjacent to the aryl piperidine can be crucial for potency. nih.gov For example, in a series of CCR2 antagonists, the introduction of a cyclopentylamine (B150401) linker, particularly with a specific stereochemistry (1S,3R-configuration), led to a significant increase in affinity for the human CCR2 receptor. nih.gov

The conformation of the piperidine ring, which typically adopts a chair conformation, is also critical. Substituents can exist in either an axial or equatorial position, and this can have a significant impact on biological activity. The presence of polar substituents on the piperidine ring can alter the conformational equilibrium upon protonation of the nitrogen atom. Current time information in Rome, IT.

Table 2: Effect of Piperidine Ring Substitution on Opioid Receptor Affinity

| Compound | Piperidine Substitution | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) |

| Analog D | Unsubstituted | 41.67 | 7.9 | >1000 |

| Analog E | 3-((dimethylamino)methyl)-4-ol | 0.0034 | 41.67 | 7.9 |

This table is illustrative and based on data for 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues to demonstrate the principle of piperidine substitution effects. researchgate.net Specific data for this compound was not available.

Stereochemical Impact on Ligand-Target Interactions and Biological Responses

The presence of chiral centers in this compound derivatives means that they can exist as multiple stereoisomers. These stereoisomers can exhibit profound differences in their biological activity due to the three-dimensional nature of ligand-receptor interactions.

The 2-position of the piperidine ring is a chiral center, leading to (R)- and (S)-enantiomers. The differential activity of enantiomers is a well-documented phenomenon in pharmacology. For example, in a study of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, the different stereoisomers displayed vastly different affinities and efficacies at opioid receptors. nih.gov One isomer, (3R,4S,2'S)-(+)-cis-1b, was found to be approximately 13,100 times more potent than morphine, while its antipode was significantly less active. nih.gov This highlights the critical importance of the absolute configuration at each chiral center for optimal interaction with the receptor.

The specific stereochemistry of this compound will dictate the spatial orientation of the trifluorophenyl group relative to the piperidine ring, which in turn will determine how effectively the molecule fits into the receptor's binding pocket and interacts with key amino acid residues.

Computational Approaches to SAR Prediction and Optimization

Computational methods are invaluable tools for understanding and predicting the SAR of this compound derivatives, thereby guiding the optimization of lead compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. mdpi.com These models correlate the 3D properties (steric, electrostatic, hydrophobic fields) of a series of molecules with their biological activities. nih.gov For a series of 2-phenylpyrimidine (B3000279) analogues, a 3D-QSAR model was developed with a high correlation coefficient (R²=0.918), indicating its predictive power. nih.gov Such models can generate contour maps that visualize regions where modifications to the molecule would likely increase or decrease activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biomedpharmajournal.org Docking studies can elucidate key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site. For example, docking studies of furan-derived chalcones into the active site of glucosamine-6-phosphate synthase helped to rationalize their antimicrobial activity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the binding mode predicted by docking. nih.gov

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of desired biological activity.

Pharmacological Research and Biological Activity of 2 3,4,5 Trifluorophenyl Piperidine

Identification and Characterization of Specific Biological Targets

There is currently no publicly available information on the specific biological targets of 2-(3,4,5-Trifluorophenyl)piperidine.

Receptor Binding Affinities and Functional Selectivity Profiling

No data from receptor binding assays or functional selectivity studies for this compound have been reported.

Enzyme Inhibition and Activation Studies

There are no published studies on the inhibitory or activating effects of this compound on any specific enzymes.

Ion Channel Modulation Investigations

Information regarding the modulation of ion channels by this compound is not available.

In Vitro Pharmacological Investigations

Specific in vitro pharmacological data for this compound are not present in the available literature.

Cell-Based Functional Assays to Determine Compound Efficacy

No results from cell-based functional assays for this compound have been documented.

Biochemical Pathway Modulation Studies

There is no information available on the modulation of any biochemical pathways by this compound.

Application of Complex In Vitro Models (e.g., 3D Cell Cultures, Microphysiological Systems) in Preclinical Assessment

The preclinical assessment of novel chemical entities is increasingly benefiting from the use of complex in vitro models such as 3D cell cultures and microphysiological systems, often referred to as "organ-on-a-chip" technology. nih.govnih.gov These advanced models offer a significant advantage over traditional 2D cell cultures by more accurately recapitulating the three-dimensional architecture, cell-cell interactions, and physiological microenvironment of human tissues. nih.govunit.no Microphysiological systems can simulate the dynamic conditions of the body, including fluid flow and mechanical cues, which are crucial for organ-level function. nih.gov This allows for more predictive screening of a compound's efficacy and potential toxicity early in the drug development process. nih.gov

Despite the growing application of these technologies in pharmaceutical research, there is no specific information available in the reviewed literature regarding the use of 3D cell cultures or microphysiological systems for the preclinical assessment of this compound.

In Vivo Preclinical Efficacy Studies Utilizing Animal Models

Evaluation in Analgesia Models

To evaluate the potential analgesic properties of a compound, researchers typically employ various animal models of pain. These can include models of acute pain, such as the hot plate or tail-flick test, and models of chronic pain, such as those induced by nerve injury (neuropathic pain) or inflammation. The efficacy of piperidine (B6355638) derivatives as analgesics has been explored, often targeting opioid receptors. nih.govnih.gov

A review of the scientific literature did not yield any studies on the evaluation of this compound in animal models of analgesia.

Assessment of Antitumor Activity in Relevant Animal Models

The in vivo assessment of antitumor activity is commonly conducted using xenograft models, where human tumor cells are implanted into immunocompromised mice, or syngeneic models, which use tumor cells that are genetically compatible with the host animal strain. nih.govnih.gov The antitumor potential of various piperidine-containing compounds has been investigated in such models. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.net These studies typically measure tumor growth inhibition, reduction in tumor volume, and survival rates. nih.gov

There are no specific studies in the available literature that assess the antitumor activity of this compound in relevant animal models.

Investigations in Anticonvulsant and Antidepressant Animal Models

The potential anticonvulsant effects of a compound are often screened using models such as the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, or chemically induced seizure models using agents like pentylenetetrazol (PTZ), which helps identify compounds that can raise the seizure threshold. nih.govnih.govfrontiersin.orgresearchgate.net

For antidepressant activity, widely used animal models include the forced swim test (FST) and the tail suspension test (TST), where a reduction in immobility time is considered an indicator of antidepressant-like effects. nih.govherbmedpharmacol.commdpi.comfrontiersin.org Chronic stress models are also employed to better mimic the human condition of depression. mdpi.com

No research was found detailing investigations into the anticonvulsant or antidepressant activity of this compound in animal models.

Efficacy Studies in Antidiabetic Animal Models (e.g., Dipeptidyl Peptidase IV Inhibition)

The antidiabetic potential of new compounds can be assessed in various animal models of type 2 diabetes. A key target for many modern antidiabetic drugs is the enzyme dipeptidyl peptidase IV (DPP-IV). Inhibition of DPP-IV increases the levels of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and improves glucose control. nih.govnih.gov The efficacy of DPP-IV inhibitors, including some piperidine derivatives, has been demonstrated in diabetic animal models by measuring improvements in glucose tolerance and reductions in blood glucose levels. nih.gov

There is no information in the scientific literature regarding efficacy studies of this compound in antidiabetic animal models, including those focused on DPP-IV inhibition.

Exploration of Antimicrobial and Antifungal Activity in Animal Models

To evaluate the in vivo efficacy of potential antimicrobial or antifungal agents, researchers use animal models of infection. These models involve infecting animals with a specific pathogen (bacterium or fungus) and then administering the test compound to assess its ability to reduce the microbial load, improve survival rates, or alleviate disease symptoms. nih.govnih.gov Various piperidine derivatives have been investigated for their antimicrobial and antifungal properties. nih.govnih.govnih.govcardiff.ac.ukresearchgate.net

No studies were found in the reviewed literature exploring the antimicrobial or antifungal activity of this compound in animal models.

Neuroprotective Activity Evaluation in Animal Models

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the evaluation of the neuroprotective activity of this compound in animal models were identified. Research on the neuroprotective effects of various other piperidine derivatives has been conducted, often investigating their potential in the context of neurodegenerative diseases. However, data pertaining to the specific trifluorinated compound is not available in the public domain.

Assessment in Other Therapeutic Area-Specific Animal Models

Similarly, an extensive search of scientific databases and literature revealed no published research on the assessment of this compound in animal models for other specific therapeutic areas. While the broader class of piperidine-containing molecules has been explored for a wide range of pharmacological activities, specific preclinical data for this compound in any therapeutic context remains absent from the available scientific record.

Computational Chemistry and Molecular Modeling of 2 3,4,5 Trifluorophenyl Piperidine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties of 2-(3,4,5-Trifluorophenyl)piperidine. Methods like Density Functional Theory (DFT) are used to optimize the molecular geometry and calculate various electronic descriptors. These calculations can provide information on:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting the compound's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its susceptibility to electronic excitation.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions with biological macromolecules.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugation and charge transfer.

Mulliken Atomic Charges: These calculations estimate the partial charges on each atom, which can be used to understand the molecule's polarity and its potential for electrostatic interactions.

For instance, in a study of a related piperidine (B6355638) derivative, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine the optimized geometry, frontier molecular orbitals, and MEP. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets for this compound and understanding the key interactions that stabilize the ligand-protein complex.

The process involves:

Preparation of Ligand and Receptor: The 3D structure of this compound is generated and optimized. The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or ArgusLab, the ligand is placed into the binding site of the receptor, and various conformations are sampled. nih.gov

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular docking studies on various piperidine derivatives have been successful in predicting their binding modes to targets like the p53-HDM2 interface and phosphodiesterase 4B. researchgate.netnih.gov These studies help in understanding the structural basis of activity and in designing new derivatives with improved potency and selectivity. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into:

Conformational Flexibility: Both the ligand and the protein can change their conformations upon binding. MD simulations can explore the different conformations adopted by the complex.

Stability of the Complex: By analyzing the trajectory of the simulation, the stability of the ligand-protein complex can be assessed. Root Mean Square Deviation (RMSD) is a common metric used to monitor the stability of the complex over the simulation time.

Binding Free Energy Calculations: More advanced MD techniques can be used to calculate the binding free energy, providing a more accurate prediction of the ligand's affinity for the target.

MD simulations have been used to confirm the stability of docked poses and to understand the dynamic nature of the interactions between piperidine derivatives and their targets. researchgate.netnih.gov For example, a 10-nanosecond MD simulation was used to confirm the stability of a docked complex and the presumed active conformation of a 2-phenylpyrimidine (B3000279) inhibitor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

The development of a QSAR model involves:

Data Set: A dataset of compounds with known biological activities is required.

Descriptor Calculation: A variety of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.govnih.gov

QSAR models have been developed for various piperidine derivatives to predict their activities, such as toxicity against Aedes aegypti and inhibition of the NorA efflux pump in Staphylococcus aureus. nih.govnih.gov These models can guide the design of new this compound derivatives with enhanced desired activities. nih.govnih.govresearchgate.net

Conformational Analysis and Energy Minimization Studies of the Piperidine Ring and Trifluorophenyl Moiety

The three-dimensional conformation of this compound is crucial for its biological activity. The piperidine ring typically adopts a chair conformation. nih.gov The orientation of the trifluorophenyl group (axial or equatorial) significantly influences the molecule's shape and its ability to interact with a binding site.

Conformational analysis studies aim to identify the most stable conformations of the molecule. This is typically done through:

Energy Minimization: Computational methods are used to find the geometry with the lowest potential energy.

Systematic or Stochastic Conformational Search: These methods explore the different possible conformations of the molecule to identify the global energy minimum.

Studies on similar piperidine structures have shown that the substituents on the piperidine ring generally prefer an equatorial orientation to minimize steric hindrance. nih.gov Puckering analysis can be used to quantify the conformation of the piperidine ring. nih.gov

In Silico Predictions for Biological Activity and Drug-Like Properties

In silico tools are widely used to predict the potential biological activities and drug-like properties of a compound in the early stages of drug discovery. nih.govwindows.net These predictions help to prioritize compounds for synthesis and experimental testing.

Prediction of Biological Activity Spectra (PASS): This tool predicts the spectrum of biological activities of a compound based on its structure. It can provide insights into the potential therapeutic applications of this compound. clinmedkaz.org

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate. Various computational models are available to predict properties like:

Lipophilicity (logP): Affects absorption and distribution. scienceopen.com

Aqueous Solubility (logS): Influences absorption and formulation. scienceopen.com

Permeability: The ability to cross biological membranes. scienceopen.com

Metabolic Stability: Susceptibility to metabolism by enzymes.

Toxicity: Potential for adverse effects.

These in silico predictions, while not a substitute for experimental testing, provide a valuable initial assessment of the potential of this compound as a drug candidate. nih.govresearchgate.net

Advanced Analytical Methodologies for 2 3,4,5 Trifluorophenyl Piperidine Research

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods provide a detailed view of the molecular structure by probing the interactions of the molecule with electromagnetic radiation. For 2-(3,4,5-Trifluorophenyl)piperidine, a suite of spectroscopic analyses is essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, etc.) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped out.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the piperidine (B6355638) ring and the trifluorophenyl group. The protons on the piperidine ring would appear as a series of multiplets in the aliphatic region of the spectrum. The proton at the C2 position, being adjacent to the trifluorophenyl ring, would likely show a characteristic chemical shift. The protons on the trifluorophenyl ring would appear in the aromatic region, with their splitting patterns influenced by coupling to the fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbons of the piperidine ring would be observed in the upfield region, while the carbons of the trifluorophenyl ring would appear in the downfield aromatic region. The carbon atoms directly bonded to fluorine would exhibit characteristic splitting patterns due to C-F coupling, providing further structural confirmation. Quaternary carbons, those without any attached hydrogens, tend to show weaker signals. youtube.com

| Nucleus | Typical Chemical Shift Range (ppm) | Expected Multiplicity | Key Correlations |

|---|---|---|---|

| Piperidine H (aliphatic) | 1.5 - 3.5 | Multiplets | Correlations between adjacent piperidine protons in COSY. |

| Aromatic H | 6.5 - 8.0 | Multiplet (due to F-coupling) | Correlations to piperidine protons in NOESY. |

| Piperidine C (aliphatic) | 20 - 60 | Singlets or doublets (if coupled to F) | HSQC correlation to directly attached protons. |

| Aromatic C | 110 - 160 | Singlets and doublets/triplets (due to F-coupling) | HMBC correlations to protons on the piperidine and aromatic rings. |

2D NMR Techniques (COSY, HSQC, HMBC): To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the piperidine ring. libretexts.orgsdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is crucial for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection point between the piperidine ring and the trifluorophenyl group and for assigning quaternary carbons.

Dynamic NMR studies can also be employed to investigate conformational changes, such as the ring inversion of the piperidine moiety. nih.govkorea.ac.kr

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected IR absorptions include:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine in the piperidine ring.

C-H Stretches: Absorptions for the aliphatic C-H bonds of the piperidine ring would be found just below 3000 cm⁻¹, while aromatic C-H stretches would appear slightly above 3000 cm⁻¹.

C-F Stretches: Strong and characteristic absorptions for the carbon-fluorine bonds would be expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Variable |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| C-F Stretch | 1000 - 1400 | Strong |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy by measuring the mass to several decimal places.

Fragmentation Pattern: The energetic ionization process in a mass spectrometer causes the molecular ion to break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For this compound, likely fragmentation pathways would involve the cleavage of the piperidine ring and the loss of fragments from the phenethylamino moiety. wvu.edu The presence of the trifluorophenyl group would lead to characteristic fragment ions containing this moiety. The base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment ion. youtube.com

Chromatographic Separation and Quantification Strategies

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. A validated HPLC method is crucial for quality control and for determining the purity of the compound.

Method Development: Developing an HPLC method involves the careful selection of a stationary phase (column), mobile phase, and detector. For a basic compound like a piperidine derivative, a reversed-phase column (e.g., C18) is commonly used. nih.govresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) or a buffer to improve peak shape and retention for basic analytes. nih.govresearchgate.net Detection can be achieved using a UV detector, as the trifluorophenyl group provides a chromophore, or a more universal detector like a Charged Aerosol Detector (CAD) if UV absorption is weak. researchgate.net

Method Validation: A validated HPLC method ensures its reliability for its intended purpose. Validation parameters typically include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the detector response is proportional to the concentration of the analyte over a given range. nih.gov

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.net

Gas Chromatography (GC) Applications for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography (GC) can be employed for its analysis, particularly after derivatization.

Derivatization: To increase volatility and improve chromatographic properties, the secondary amine of the piperidine ring can be derivatized. Common derivatizing agents include trifluoroacetyl anhydride (B1165640) or other acylating agents. researchgate.net This process creates a less polar and more volatile derivative that is amenable to GC analysis.

GC Analysis: The derivatized compound can then be analyzed on a GC system, typically equipped with a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) as the detector. GC-MS is a particularly powerful combination, as it provides both chromatographic separation and mass spectral information for definitive identification. The retention time in the chromatogram is a characteristic of the compound under the specific GC conditions, while the mass spectrum provides structural confirmation. The use of different stationary phases can help in separating isomers. researchgate.net

X-ray Crystallography for Precise Three-Dimensional Structural Elucidation

X-ray crystallography stands as the gold standard for determining the exact three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into bond lengths, bond angles, and conformational preferences, which are critical for understanding the steric and electronic properties of a molecule. While specific crystallographic data for this compound is not publicly available, analysis of closely related fluorinated phenylpiperidine derivatives offers significant insights into the likely structural features of this compound.

A relevant example is the structural characterization of 1-[1-(2,3,4,5,6-pentafluorophenyl)-2-phenylethyl]piperidin-1-ium chloride, which, like the title compound, contains a fluorinated phenyl ring and a piperidine moiety. nih.gov In a study of fluorinated diphenidine (B1206869) derivatives, this compound was synthesized and its structure was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed that the piperidine ring adopts a stable chair conformation, a common feature for such six-membered heterocyclic rings. nih.gov This conformation minimizes steric strain and is a crucial determinant of the spatial orientation of substituents.

The crystal structure is further defined by a network of non-covalent interactions, including hydrogen bonds. In the case of the aforementioned analog, a significant hydrogen bond is observed between the quaternary amine hydrogen and the chloride counter-ion. nih.gov The crystal packing is also influenced by C—H⋯π interactions, although no π–π stacking was observed in this particular structure. nih.gov These details are vital for understanding how the molecule might interact with biological targets, such as receptor binding pockets.

The crystallographic data for this analog provides a robust model for predicting the structural characteristics of this compound. The trifluorophenyl group is expected to influence the electronic properties of the molecule, while the piperidine ring's conformation will dictate the three-dimensional presentation of the fluorinated aromatic system.

Interactive Table: Crystallographic Data for a Related Fluorinated Phenylpiperidine Derivative

| Parameter | 1-[1-(2,3,4,5,6-pentafluorophenyl)-2-phenylethyl]piperidin-1-ium chloride |

| Chemical Formula | C₁₉H₁₉F₅N⁺·Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.862(3) |

| b (Å) | 8.243(2) |

| c (Å) | 16.082(3) |

| β (°) | 108.45(3) |

| Volume (ų) | 1869.6(7) |

| Z | 4 |

| Piperidine Conformation | Chair |

Data sourced from a study on fluorinated diphenidine derivatives. nih.gov

Microscopic and Imaging Techniques for Cellular and Subcellular Localization Studies

Determining the cellular and subcellular distribution of a compound is crucial for understanding its mechanism of action and potential biological effects. Fluorescence microscopy techniques are powerful tools for visualizing the localization of molecules within live or fixed cells with high spatial resolution. nih.gov To apply these methods to a compound like this compound, which is not intrinsically fluorescent, it would first need to be chemically modified with a fluorescent tag or dye. mdpi.comrsc.org

The choice of fluorescent probe is critical and would depend on the specific research question, including the desired brightness, photostability, and spectral properties to avoid interference from cellular autofluorescence. Common fluorescent tags include fluorescein, rhodamine, and BODIPY dyes. mdpi.com The attachment of such a tag would need to be carefully designed to minimize perturbation of the parent molecule's physicochemical properties and biological activity.

Once a fluorescently labeled analog of this compound is synthesized, it can be introduced to cell cultures. Live-cell imaging using confocal microscopy or other advanced fluorescence microscopy techniques can then track the compound's uptake, distribution, and accumulation in real-time. rsc.org Co-localization studies, using fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, lysosomes), can reveal the compound's subcellular targets. rsc.orgnih.gov For instance, studies on other small molecules have successfully used this approach to determine their accumulation in specific organelles, which was correlated with their photodynamic activity. nih.gov

Super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) or Stochastic Optical Reconstruction Microscopy (STORM), could potentially offer even greater detail, resolving the compound's location at the nanoscale. capes.gov.br These methods overcome the diffraction limit of light, enabling the visualization of molecular interactions within crowded cellular environments. nih.gov

The insights gained from these imaging studies are invaluable for correlating a compound's chemical structure with its cellular behavior, providing a visual understanding of its journey into and within the cell. This information is complementary to the static structural data from X-ray crystallography, together offering a more complete picture of the compound's properties.

Q & A

Q. What are the key synthetic routes for 2-(3,4,5-Trifluorophenyl)piperidine, and how do reaction conditions influence yield and purity?

Methodological Answer: A common synthesis involves alkylation of piperidine with 3,4,5-trifluorobenzyl bromide under basic conditions. For example, refluxing in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base yields the product. Optimizing reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 piperidine to benzyl bromide) improves purity (>95%) . Alternative methods, such as Buchwald-Hartwig amination or cross-coupling, may require palladium catalysts but offer regioselectivity advantages. Purity can be validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm substitution patterns.

Q. How does the trifluorophenyl substituent affect the compound’s electronic and steric properties?

Methodological Answer: The 3,4,5-trifluorophenyl group introduces strong electron-withdrawing effects due to the inductive (-I) effect of fluorine, lowering the electron density of the piperidine nitrogen. This enhances stability against oxidation and influences pKa (predicted ~8.5–9.0 via computational models). Steric effects are minimal due to fluorine’s small atomic radius, but the para-substitution pattern may restrict rotational freedom in binding to biological targets. DFT calculations (B3LYP/6-31G*) and X-ray crystallography are recommended for detailed conformational analysis .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is essential to confirm fluorine positions (δ −110 to −140 ppm for aromatic F).

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns (e.g., [M+H]⁺ at m/z 224.1).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity.

- Thermal Analysis : DSC/TGA evaluates stability (decomposition >200°C predicted) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in reported IC₅₀ values (e.g., kinase inhibition vs. receptor antagonism) may arise from assay conditions (e.g., buffer pH, temperature) or enantiomeric impurities. Strategies include:

- Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers.

- Dose-Response Reproducibility : Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-(2,3,6-trifluorophenyl)piperidine derivatives) to identify trends .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

- Solubility Enhancement : Salt formation (e.g., hydrochloride) or co-solvent systems (PEG-400/water).

- Metabolic Stability : Introduce deuterium at labile positions or modify the piperidine ring (e.g., N-methylation) to reduce CYP450-mediated oxidation.

- Blood-Brain Barrier Penetration : Calculate logP (experimental ~2.1) and PSA (<60 Ų) using Molinspiration or ACD/Labs software to predict permeability .

Q. How do computational models predict target interactions, and what are their limitations?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like serotonin receptors (5-HT₂A). Key steps:

- Protein Preparation : Retrieve crystal structures (PDB ID 6WGT) and optimize protonation states.

- Ligand Parameterization : Assign partial charges via AM1-BCC.

- Validation : Compare predicted ΔG with experimental ITC data. Limitations include neglecting solvent entropy and induced-fit effects .

Q. What are the best practices for scaling up synthesis without compromising enantiomeric excess?

Methodological Answer:

- Catalyst Optimization : Use asymmetric hydrogenation with Ru-BINAP catalysts to maintain >98% ee.

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.

- Crystallization Control : Seed cooling crystallization to avoid racemization during isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.